Synthesis and Characterization of 7-Methylimidazo[1,2-a]pyridine: A Technical Guide
Synthesis and Characterization of 7-Methylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 7-Methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to be a key component in numerous biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of therapeutic potential, including roles as anticancer, anti-inflammatory, and antiviral agents.[3][4] This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data for 7-Methylimidazo[1,2-a]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methylimidazo[1,2-a]pyridine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| CAS Number | 874-39-5 | [5][6] |
Synthesis of 7-Methylimidazo[1,2-a]pyridine
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[2] A widely employed and classical method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of 7-Methylimidazo[1,2-a]pyridine, 2-amino-4-methylpyridine serves as the key starting material.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General Synthesis Workflow for 7-Methylimidazo[1,2-a]pyridine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 7-Methylimidazo[1,2-a]pyridine based on common synthetic methods for imidazo[1,2-a]pyridines.[7][8]
Materials:
-
2-Amino-4-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in ethanol.
-
Addition of Reagent: To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 7-Methylimidazo[1,2-a]pyridine.
Characterization of 7-Methylimidazo[1,2-a]pyridine
The structure and purity of the synthesized 7-Methylimidazo[1,2-a]pyridine can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for 7-Methylimidazo[1,2-a]pyridine are summarized below. These values are based on data for similar imidazo[1,2-a]pyridine derivatives.[9][10]
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| H-2 | ~7.5 | C-2 | ~145 |
| H-3 | ~7.8 | C-3 | ~108 |
| H-5 | ~7.9 | C-5 | ~125 |
| H-6 | ~6.7 | C-6 | ~112 |
| H-8 | ~7.4 | C-7 | ~134 |
| 7-CH₃ | ~2.4 | C-8 | ~123 |
| C-8a | ~145 | ||
| 7-CH₃ | ~21 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For 7-Methylimidazo[1,2-a]pyridine (C₈H₈N₂), the expected molecular ion peak in the mass spectrum would be:
| Mass Spectrometry Data | |
| Technique | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ | 133.0760 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 7-Methylimidazo[1,2-a]pyridine are expected in the following regions, based on the analysis of the parent imidazo[1,2-a]pyridine and related structures.[11][12]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching | 1600 - 1640 |
| C=C stretching (aromatic) | 1450 - 1580 |
| C-N stretching | 1020 - 1250 |
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology. Several studies have shown that these compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR and STAT3/NF-κB pathways.[3][4][13]
The diagram below illustrates a simplified representation of how imidazo[1,2-a]pyridine derivatives may exert their anticancer effects by inhibiting these critical signaling cascades.
Caption: Potential Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives.
Conclusion
7-Methylimidazo[1,2-a]pyridine is a valuable heterocyclic compound with a straightforward synthetic route. Its characterization through modern analytical techniques provides a clear spectroscopic fingerprint. The broader class of imidazo[1,2-a]pyridine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology, due to their ability to modulate critical cellular signaling pathways. This guide provides foundational information for researchers and professionals working on the development and application of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 874-39-5 CAS MSDS (7-Methylimidazo(1,2-a)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 9. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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